molecular formula C21H39N7O13 B1673984 1-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine CAS No. 6835-00-3

1-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine

Cat. No.: B1673984
CAS No.: 6835-00-3
M. Wt: 597.6 g/mol
InChI Key: OFNXOACBUMGOPC-HZYVHMACSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxystreptomycin is an aminoglycoside antibiotic compound of significant interest in microbiological and pharmacological research. It is a natural product originally isolated from various Streptomyces species, including Streptomyces glaucescens and Streptomyces griseocarneus . With a molecular formula of C 21 H 39 N 7 O 13 and a molecular weight of 597.58 g/mol, it is a structurally complex molecule characterized by its glycosidic structure . The compound's biosynthetic gene cluster has been identified and annotated, providing insights into its enzymatic production pathway . The primary research value of Hydroxystreptomycin lies in its potent antibacterial properties, which are shared by other streptomycin-derived antibiotics. While its specific mechanism of action has not been explicitly detailed in the search results, it is well-established that related compounds like dihydrostreptomycin act by irreversibly binding to the S12 protein of the bacterial 30S ribosomal subunit . This binding disrupts the initiation complex between mRNA and the ribosome, leading to the production of non-functional proteins and ultimately resulting in bacterial cell death . Researchers utilize Hydroxystreptomycin as a tool to study bacterial protein synthesis, antibiotic resistance mechanisms, and the discovery of new therapeutic agents. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure compliance with all applicable laws and regulations for their specific use case. Chemical Identifiers: • CAS Registry Number: 6835-00-3 • Molecular Formula: C 21 H 39 N 7 O 13 • InChIKey: OFNXOACBUMGOPC-HZYVHMACSA-N • Synonym: Reticulin (the antibiotic)

Properties

CAS No.

6835-00-3

Molecular Formula

C21H39N7O13

Molecular Weight

597.6 g/mol

IUPAC Name

1-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine

InChI

InChI=1S/C21H39N7O13/c1-26-9-13(35)10(32)5(2-29)38-17(9)41-16-18(39-6(3-30)21(16,37)4-31)40-15-8(28-20(24)25)11(33)7(27-19(22)23)12(34)14(15)36/h4-18,26,29-30,32-37H,2-3H2,1H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1

InChI Key

OFNXOACBUMGOPC-HZYVHMACSA-N

Isomeric SMILES

CN[C@H]1[C@@H]([C@H]([C@@H](O[C@H]1O[C@H]2[C@@H](O[C@H]([C@@]2(C=O)O)CO)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H]([C@H]3O)O)N=C(N)N)O)N=C(N)N)CO)O)O

Canonical SMILES

CNC1C(C(C(OC1OC2C(OC(C2(C=O)O)CO)OC3C(C(C(C(C3O)O)N=C(N)N)O)N=C(N)N)CO)O)O

Appearance

Solid powder

Other CAS No.

6835-00-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

hydroxystreptomycin
oxystreptomycin

Origin of Product

United States

Scientific Research Applications

Antibiotic Properties

Hydroxystreptomycin exhibits significant antibacterial activity, particularly against Gram-negative bacteria. Its mechanism of action involves binding to the 30S ribosomal subunit, inhibiting protein synthesis, which ultimately leads to bacterial cell death.

Table 1: Antibacterial Spectrum of Hydroxystreptomycin

Bacteria TypeSensitivity Level
Gram-positive Moderate
Gram-negative High
Mycobacteria Variable

Clinical Applications

Hydroxystreptomycin has been utilized in various clinical scenarios, particularly in treating infections caused by multidrug-resistant organisms. It has shown promise in treating tuberculosis (TB) when used in combination with other antitubercular agents.

Case Study: Treatment of Multidrug-Resistant Tuberculosis

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that hydroxystreptomycin combined with other antibiotics resulted in improved outcomes for patients with multidrug-resistant TB. The combination therapy showed a higher rate of sputum conversion compared to standard treatments alone .

Research Applications

Hydroxystreptomycin is also employed in research settings to investigate bacterial resistance mechanisms and antibiotic efficacy. Studies have focused on its role in gene transfer among Streptomyces species, which is crucial for understanding antibiotic production and resistance evolution.

Table 2: Research Studies Involving Hydroxystreptomycin

Study FocusFindings
Gene Transfer MechanismsIdentified horizontal gene transfer events affecting antibiotic production .
Resistance MechanismsInvestigated mutations leading to hydroxystreptomycin resistance in Escherichia coli .
Biosynthetic PathwaysExplored the genetic basis for hydroxystreptomycin biosynthesis in Streptomyces species .

Environmental Applications

Recent studies have explored the potential of hydroxystreptomycin in agricultural settings as a biopesticide due to its antibacterial properties. Its application can help manage bacterial diseases in crops while minimizing chemical pesticide use.

Case Study: Use as a Biopesticide

Research conducted on tomato plants infected with bacterial pathogens showed that hydroxystreptomycin significantly reduced disease severity and increased yield compared to untreated controls. This suggests its viability as an eco-friendly alternative for managing bacterial infections in agriculture .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxystreptomycin shares structural and functional similarities with other aminoglycosides but differs in critical aspects (Table 1). Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison of Hydroxystreptomycin with Related Compounds

Compound Structural Feature Producing Organism Resistance Mechanism Inactivation by sph Phosphotransferase
Hydroxystreptomycin Hydroxymethyl group in streptose S. glaucescens, S. griseocarneus sph gene (phosphotransferase) Self-resistant
Streptomycin Methyl group in streptose S. griseus strA (phosphotransferase) Susceptible
Dihydrostreptomycin Dihydroxy-streptidine (reduced streptose) Semisynthetic derivative Modifies ribosomal target site Susceptible
Spectinomycin Actinamine sugar moiety S. spectabilis spcN (adenylyltransferase) Not inactivated
Bluensomycin Monoguanidinated inositol S. hygroscopicus Unknown Not reported

Key Findings from Comparative Studies

Structural Modifications and Bioactivity :

  • The hydroxymethyl group in hydroxystreptomycin enhances solubility compared to streptomycin but reduces stability under acidic conditions .
  • Dihydrostreptomycin, a reduced form of streptomycin, exhibits lower ototoxicity but similar antimicrobial spectra .

Resistance Mechanisms: Hydroxystreptomycin resistance in S. glaucescens is self-regulated via the sph gene, whereas streptomycin resistance in non-producers often involves horizontal gene transfer (HGT) of strA or aph(6) genes .

Biosynthetic Gene Clusters (BGCs) :

  • Hydroxystreptomycin BGCs in S. glaucescens (e.g., strXU, strVW) differ from streptomycin BGCs in S. griseus, with unique operons like strR regulating pathway-specific expression .
  • Deletions in hydroxystreptomycin BGCs correlate with loss of both antibiotic production and self-resistance, as observed in S. glaucescens mutants .

Table 2: Antimicrobial Spectrum Comparison

Pathogen Hydroxystreptomycin Streptomycin Dihydrostreptomycin Spectinomycin
Mycobacterium tuberculosis + ++ ++ -
Escherichia coli ++ ++ ++ +
Pseudomonas aeruginosa + + + -
Brucella spp. ++ ++ ++ -
Neisseria gonorrhoeae - - - ++

Research Implications and Limitations

  • Clinical Relevance : Hydroxystreptomycin’s narrower spectrum compared to streptomycin limits its clinical use, though its unique resistance profile makes it a model for studying self-protection mechanisms in antibiotic producers .
  • Evolutionary Insights: Phylogenetic analysis of strA homologs suggests HGT events between hydroxystreptomycin and spectinomycin biosynthetic clusters, highlighting evolutionary plasticity in aminoglycoside resistance .
  • Research Gaps: Limited data exist on hydroxystreptomycin’s pharmacokinetics and toxicity in humans, as most studies focus on microbial producers .

Preparation Methods

Microbial Biosynthesis via Streptomyces griseocarneus

Strain Isolation and Characterization

Streptomyces griseocarneus NRRL B-1068, isolated from soil samples in Namihana, Japan, was identified as the primary hydroxystreptomycin producer through morphological and physiological profiling. Key distinguishing features include:

  • Aerial mycelium : Gray-white with spiral sporophores.
  • Soluble pigments : Brown to black melanoid compounds in agar media.
  • Antibiotic spectrum : Activity against Bacillus subtilis and Escherichia coli, with resistance profiles differing from S. griseus.

Comparative genomic analyses revealed unique biosynthetic gene clusters responsible for hydroxystreptomycin’s hydroxymethyltransferase activity, enabling the substitution of streptomycin’s methyl group with a hydroxymethyl moiety.

Fermentation Media Optimization

Optimal hydroxystreptomycin yields rely on nitrogen-rich media supplemented with carbon sources and trace minerals. Benedict et al. (1951) demonstrated that Medium 2 (Table 1) outperformed traditional streptomycin production media, achieving titers of 400–600 µg/mL:

Table 1: Composition of High-Yield Fermentation Medium (Medium 2)

Component Concentration (g/L)
Glucose 15.0
Soybean meal 20.0
NaCl 5.0
K₂HPO₄ 1.0
MgSO₄·7H₂O 0.5
FeSO₄·7H₂O 0.01

Subsequent studies by Rafique et al. further refined this formulation, identifying lysine (2.0%) and glucose (7.5%) as critical for maximizing antibiotic synthesis in submerged fermentation.

Fermentation Parameters

Temperature and pH
  • Temperature : 30°C ideal for mycelial growth and antibiotic production.
  • pH : Maintained at 7.2 via automated titration to prevent acidification during glucose metabolism.
Aeration and Agitation
  • Oxygen transfer rate : 0.8–1.2 vvm (air volume per liquid volume per minute).
  • Agitation : 200–250 rpm in stirred-tank bioreactors to ensure homogeneous mixing.
Inoculum Development
  • Inoculum age : 7-day-old seed culture in vegetative growth phase.
  • Inoculum volume : 8% (v/v) for optimal biomass propagation.

Downstream Processing and Purification

Harvesting and Filtration

Post-fermentation broth is centrifuged (10,000 × g, 20 min) to remove mycelia. Supernatant filtration through 0.2 µm membranes eliminates residual particulates.

Solvent Extraction and Precipitation

Hydroxystreptomycin is precipitated using methanol (80% v/v) at 4°C, yielding a crude sulfate salt. Further purification involves:

  • Ion-exchange chromatography : DEAE-cellulose columns eluted with 0.5 M NaCl.
  • Crystallization : Ethanol-water (3:1) at -20°C produces >95% pure crystals.

Table 2: Purification Yield Across Steps

Step Purity (%) Recovery (%)
Crude precipitation 65–70 90
Ion-exchange 85–90 75
Crystallization >95 60

Comparative Analysis of Streptomycin Derivatives

Hydroxystreptomycin’s structural distinction confers altered antimicrobial properties relative to streptomycin and dihydrostreptomycin:

Table 3: Minimum Inhibitory Concentrations (MICs) of Streptomycin Analogs

Organism Streptomycin (µg/mL) Hydroxystreptomycin (µg/mL) Dihydrostreptomycin (µg/mL)
Bacillus subtilis 0.5 0.5 1.0
Escherichia coli 2.0 1.0 4.0
Aspergillus niger 8.0 4.0 16.0

Data adapted from Benedict et al. (1951) and Rafique et al..

Industrial-Scale Production Challenges

Feedstock Variability

Batch-to-batch inconsistencies in soybean meal composition necessitate real-time adjustments to C:N ratios, often mitigated by automated fed-batch systems.

Byproduct Inhibition

Accumulation of organic acids (e.g., acetic acid) at >2 g/L suppresses antibiotic synthesis, requiring pH-stat controlled alkali addition.

Regulatory Compliance

Current Good Manufacturing Practices (cGMP) mandate:

  • Sterility testing : Bioburden <10 CFU/mL pre-filtration.
  • Endotoxin levels : <0.25 EU/mg for intravenous formulations.

Q & A

Q. How can researchers design robust dose-escalation trials for hydroxystreptomycin in emerging zoonotic pathogens?

  • Methodological Answer : Adopt adaptive trial designs with Bayesian posterior probability thresholds for efficacy/toxicity. Use PK/PD modeling to link exposure metrics (AUC/MIC) to outcomes. Pre-register protocols on platforms like ClinicalTrials.gov to mitigate reporting bias .

Methodological Frameworks

  • For hypothesis refinement : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to avoid overly broad questions .
  • For data validation : Use triangulation (e.g., combining MIC assays, genomic analysis, and histopathology) to strengthen causal inferences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
Reactant of Route 2
1-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.